molecular formula C13H16O3 B1353158 3-(4-Butoxyphenyl)acrylic acid CAS No. 55379-96-9

3-(4-Butoxyphenyl)acrylic acid

Cat. No. B1353158
CAS RN: 55379-96-9
M. Wt: 220.26 g/mol
InChI Key: AAHNIBROSVVFRO-RMKNXTFCSA-N
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Description

“3-(4-Butoxyphenyl)acrylic acid” is a chemical compound that belongs to the class of phenyl acrylic acid derivatives. It has a molecular weight of 220.27 . The IUPAC name for this compound is (2E)-3-(4-butoxyphenyl)-2-propenoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-n-alkoxybenzaldehydes were synthesized by refluxing 4-hydroxybenzaldehyde with corresponding n-alkyl bromides in the presence of potassium carbonate and acetone as a solvent . The resulting 4-n-alkoxybenzaldehydes were reacted with malonic acid to yield corresponding trans-4-n-alkoxy cinnamic acids .


Molecular Structure Analysis

The molecular formula of “3-(4-Butoxyphenyl)acrylic acid” is C13H16O3 . The InChI code for this compound is 1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/b9-6+ .


Physical And Chemical Properties Analysis

“3-(4-Butoxyphenyl)acrylic acid” is a beige solid .

Scientific Research Applications

Polymerization and Material Science

Acrylic acid and its derivatives, including cinnamic acid derivatives which share a similar functional group, play a critical role in polymerization processes. These compounds are utilized in creating polymers with specific characteristics, such as enhanced toughness and biocompatibility. For instance, studies have explored the polymerization of acrylic acid for biomedical uses, highlighting its effectiveness in surface modifications of biomaterials to improve interactions with biological tissues (Rim Bitar et al., 2018). This demonstrates the potential for 3-(4-Butoxyphenyl)acrylic acid in similar applications, where its specific properties could be harnessed for advanced material design.

Biomedical Applications

Derivatives of acrylic and cinnamic acid have been extensively studied for their anticancer potentials. The unique chemical structure of these compounds, including the presence of phenyl acrylic acid functionality, allows for a variety of reactions that can be tailored for specific medicinal purposes. A review highlights the synthesis and biological evaluation of various cinnamic acid derivatives in anticancer research, underscoring their underutilized potential in medicinal chemistry (P. De et al., 2011). This suggests that 3-(4-Butoxyphenyl)acrylic acid could also be explored for its bioactivity, particularly in the development of novel anticancer agents.

Surface Functionalization for Biomedical and Biosensor Applications

The functionalization of surfaces using acrylic acid derivatives for biomedical and biosensor applications is another area of significant interest. Techniques such as plasma polymerization of acrylic acid allow for the creation of thin films with specific surface chemistries conducive to biomedical applications, including tissue regeneration and biomolecule immobilization (F. Brétagnol et al., 2006). These applications underscore the versatility of acrylic acid derivatives in creating biocompatible interfaces, suggesting a similar potential for 3-(4-Butoxyphenyl)acrylic acid in designing innovative biomedical devices.

Advanced Material Applications

The role of acrylic acid derivatives in the development of advanced materials, such as conducting polymers and hydrogels, is also noteworthy. These materials have applications ranging from organic electronics to drug delivery systems. For example, the modification of poly(3,4-ethylenedioxythiophene) with polystyrenesulfonate (PEDOT:PSS) demonstrates the utility of acrylic acid derivatives in enhancing the electrical conductivity of polymers for electronic applications (Hui Shi et al., 2015). Such findings indicate the potential for 3-(4-Butoxyphenyl)acrylic acid in the synthesis and improvement of materials for electronic and other high-tech applications.

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H320, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P302+P352, P280, and P305 +P351+P338, suggesting measures to prevent exposure and instructions in case of exposure .

properties

IUPAC Name

(E)-3-(4-butoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHNIBROSVVFRO-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415303
Record name (E)-3-(4-butoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Butoxyphenyl)acrylic acid

CAS RN

55379-96-9
Record name (E)-3-(4-butoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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